2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Acylation: The acetamide moiety is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Substitution with Dimethoxyphenyl Group: The final step involves the substitution of the acetamide group with the 3,5-dimethoxyphenyl group using appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Quinazolinone derivatives with oxidized phenyl or methoxy groups.
Reduction Products: Reduced quinazolinone derivatives with hydroxyl or alkyl groups.
Substitution Products: Substituted quinazolinone derivatives with various functional groups replacing the chloro or methoxy groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Anticancer Research: Studies on its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways.
Antimicrobial Research: Investigation of its antimicrobial properties against various pathogens.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new therapeutic agents.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibition of enzymes involved in critical biological pathways.
Receptor Binding: Binding to specific receptors to modulate their activity.
Pathway Modulation: Alteration of signaling pathways to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide
- 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
- Structural Features : The presence of the 3,5-dimethoxyphenyl group distinguishes it from other similar compounds.
- Biological Activity : Its unique structure may confer distinct biological activities compared to other quinazolinone derivatives.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-18-11-17(12-19(13-18)32-2)26-22(29)14-28-21-9-8-16(25)10-20(21)23(27-24(28)30)15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSGWKWPGRGMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.